3,5-Dinitro-N-[1,2,4]triazol-4-yl-benzamide
Overview
Description
3,5-Dinitro-N-[1,2,4]triazol-4-yl-benzamide is a compound that features a benzamide core substituted with two nitro groups at the 3 and 5 positions and a 1,2,4-triazole ring at the 4 position
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the reaction of 3,5-dinitrobenzoyl chloride with 4-amino-1,2,4-triazole under basic conditions to yield the desired product .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would likely involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through recrystallization or other purification techniques.
Chemical Reactions Analysis
Types of Reactions
3,5-Dinitro-N-[1,2,4]triazol-4-yl-benzamide can undergo various chemical reactions, including:
Reduction: The nitro groups can be reduced to amines using reducing agents such as hydrogen gas in the presence of a catalyst or metal hydrides.
Substitution: The nitro groups can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Oxidation: The triazole ring can be oxidized under specific conditions to form different oxidation states.
Common Reagents and Conditions
Reduction: Common reducing agents include hydrogen gas with a palladium catalyst or sodium borohydride.
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide can be employed.
Major Products
Reduction: The major products are the corresponding amines.
Substitution: The products depend on the nucleophile used, resulting in various substituted benzamides.
Oxidation: The products include oxidized triazole derivatives.
Scientific Research Applications
3,5-Dinitro-N-[1,2,4]triazol-4-yl-benzamide has several scientific research applications:
Chemistry: It is used as a precursor for synthesizing other complex molecules and as a reagent in organic synthesis.
Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its bioactive properties.
Mechanism of Action
The mechanism of action of 3,5-Dinitro-N-[1,2,4]triazol-4-yl-benzamide involves its interaction with molecular targets through its nitro and triazole groups. The nitro groups can participate in redox reactions, while the triazole ring can form hydrogen bonds and coordinate with metal ions. These interactions can modulate the activity of enzymes and other proteins, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
- 1-Amino-3,5-dinitro-1,2,4-triazole (ADNT)
- 1,1′-Azobis(3,5-dinitro-1,2,4-triazole) (ABDNT)
- 1,1′-Azobis(3-chloro-5-nitro-1,2,4-triazole) (ABCNT)
- 1,1′-Azobis(3,5-diazido-1,2,4-triazole) (ABDAT)
Uniqueness
3,5-Dinitro-N-[1,2,4]triazol-4-yl-benzamide is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. Its combination of nitro groups and a triazole ring makes it a versatile compound for various applications, particularly in the synthesis of energetic materials and bioactive molecules.
Properties
IUPAC Name |
3,5-dinitro-N-(1,2,4-triazol-4-yl)benzamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6N6O5/c16-9(12-13-4-10-11-5-13)6-1-7(14(17)18)3-8(2-6)15(19)20/h1-5H,(H,12,16) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SBEBHSYNBJSEGB-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C=C1[N+](=O)[O-])[N+](=O)[O-])C(=O)NN2C=NN=C2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6N6O5 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.18 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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